molecular formula C17H15Cl2N3O2 B13973493 6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13973493
M. Wt: 364.2 g/mol
InChI Key: INUOHBAHPZQFTJ-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes two chlorine atoms and a phenyl group with isopropyl and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-isopropyl-6-methylphenylamine under reflux conditions. The reaction mixture is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride, to form the pyrido[2,3-d]pyrimidine core. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and the presence of isopropyl and methyl groups contribute to its enhanced activity and selectivity as an enzyme inhibitor .

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

6,7-dichloro-1-(2-methyl-6-propan-2-ylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H15Cl2N3O2/c1-8(2)10-6-4-5-9(3)13(10)22-15-11(16(23)21-17(22)24)7-12(18)14(19)20-15/h4-8H,1-3H3,(H,21,23,24)

InChI Key

INUOHBAHPZQFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N2C3=NC(=C(C=C3C(=O)NC2=O)Cl)Cl

Origin of Product

United States

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